Bacampicillin

Descripción general

Descripción

Bacampicilina: es un antibiótico semisintético de la penicilina que sirve como profármaco de la ampicilina. Está diseñado para mejorar la biodisponibilidad oral de la ampicilina, haciéndola más efectiva cuando se toma por vía oral. La bacampicilina se hidroliza rápidamente en el cuerpo para liberar ampicilina, que luego ejerce sus efectos antibacterianos. Este compuesto se utiliza para tratar una variedad de infecciones bacterianas, incluidas las infecciones del tracto respiratorio, las infecciones del tracto urinario y las infecciones de la piel .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La bacampicilina se sintetiza mediante la esterificación de la ampicilina. El proceso implica la reacción de la ampicilina con cloroformiato de etilo y acetaldehído para formar el éster de carbonato mixto. Este intermedio se reduce luego utilizando hidrógeno y un catalizador adecuado para producir bacampicilina .

Métodos de producción industrial: En entornos industriales, la producción de bacampicilina implica procesos de esterificación y reducción a gran escala. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas de purificación, como la cristalización y la cromatografía, es común para lograr la calidad deseada .

Análisis De Reacciones Químicas

Tipos de reacciones: La bacampicilina experimenta varios tipos de reacciones químicas, incluida la hidrólisis, la oxidación y la sustitución.

Reactivos y condiciones comunes:

Hidrólisis: La bacampicilina se hidroliza en el cuerpo por las esterasas para liberar ampicilina. Esta reacción ocurre bajo condiciones fisiológicas.

Oxidación: La bacampicilina se puede oxidar utilizando reactivos como el peróxido de hidrógeno bajo condiciones controladas.

Sustitución: La bacampicilina puede sufrir reacciones de sustitución con nucleófilos, como aminas y tioles, en condiciones básicas.

Principales productos formados:

Hidrólisis: El producto principal es la ampicilina.

Oxidación: La oxidación puede conducir a la formación de varios derivados oxidados de la bacampicilina.

Sustitución: Las reacciones de sustitución pueden producir una gama de derivados de bacampicilina sustituidos.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Bacampicillin is rapidly hydrolyzed to ampicillin in vivo, allowing it to exert bactericidal effects through the inhibition of cell wall synthesis in susceptible bacteria. It is effective against a range of Gram-positive and Gram-negative organisms, including:

- Gram-positive bacteria : Streptococcus species (including S. pneumoniae and S. faecalis), non-penicillinase-producing staphylococci.

- Gram-negative bacteria : Haemophilus influenzae, Escherichia coli, Neisseria gonorrhoeae, Proteus mirabilis, Salmonella, and Shigella .

Clinical Applications

This compound has been employed in the treatment of various infections, demonstrating effectiveness comparable to that of ampicillin and amoxicillin. Its applications include:

- Upper Respiratory Tract Infections : Effective in treating conditions such as pneumonia, sinusitis, and otitis media.

- Lower Respiratory Tract Infections : Used for bacterial pneumonia and acute exacerbations of chronic bronchitis.

- Skin and Soft Tissue Infections : Treats infections caused by susceptible strains.

- Urinary Tract Infections : Effective against uncomplicated urinary tract infections.

- Acute Gonococcal Urethritis : Demonstrated efficacy in treating this condition .

Comparative Efficacy Studies

Numerous studies have compared this compound with other antibiotics, particularly ampicillin and amoxicillin. Key findings include:

- A study involving 66 hospitalized patients with acute peritonsillitis found that this compound resulted in significantly higher peak serum levels compared to an equimolar dose of ampicillin, with a linear dose-response relationship observed .

- In a controlled trial comparing this compound and amoxicillin for lower respiratory tract infections, both antibiotics showed similar clinical outcomes; however, this compound was associated with fewer gastrointestinal side effects .

Pharmacokinetics

This compound's pharmacokinetic profile is characterized by:

- Absorption : Enhanced absorption from the gastrointestinal tract leads to higher blood concentrations compared to equimolar doses of ampicillin.

- Dosage Regimen : Twice-daily dosing has been shown to be effective, simplifying the treatment regimen compared to four-times-daily dosing required for ampicillin .

Gastrointestinal Tolerability

One significant advantage of this compound over traditional penicillins is its gastrointestinal tolerability. Studies indicate that it results in fewer gastrointestinal side effects, particularly diarrhea, making it a preferable option for patients sensitive to these adverse effects .

Mecanismo De Acción

La bacampicilina ejerce sus efectos al hidrolizarse en el cuerpo para liberar ampicilina. La ampicilina luego inhibe la síntesis de la pared celular bacteriana uniéndose a las proteínas de unión a la penicilina (PBP). Esta unión interfiere con la unión cruzada de las cadenas de peptidoglicano, que son esenciales para la integridad de la pared celular bacteriana. Como resultado, la pared celular bacteriana se debilita, lo que lleva a la lisis y la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares:

Ampicilina: La bacampicilina es un profármaco de la ampicilina, diseñado para mejorar su biodisponibilidad oral.

Amoxicilina: Otro derivado de la penicilina con actividad antibacteriana similar pero diferentes propiedades farmacocinéticas.

Penicilina G: El antibiótico penicilina original con un espectro de actividad más estrecho en comparación con la bacampicilina.

Singularidad: La singularidad de la bacampicilina radica en su mejor biodisponibilidad oral en comparación con la ampicilina. Esto la hace más efectiva para la administración oral, proporcionando mejores resultados terapéuticos para los pacientes .

Actividad Biológica

Bacampicillin is a semisynthetic prodrug of ampicillin, primarily utilized for its bactericidal properties against a variety of bacterial infections. This article delves into the biological activity of this compound, examining its pharmacokinetics, mechanism of action, efficacy against different bacterial strains, and relevant clinical studies.

Overview of this compound

This compound is classified as an aminopenicillin and is designed to enhance the oral bioavailability of ampicillin. Upon administration, this compound is rapidly hydrolyzed in the gastrointestinal tract to yield ampicillin, which is the active form exerting the therapeutic effects. Its structure and pharmacological characteristics position it as a valuable option in treating infections caused by susceptible bacteria.

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. This occurs via:

- Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to PBPs, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death.

- Bactericidal Activity : The drug exhibits time-dependent killing characteristics, meaning its efficacy increases with prolonged exposure to the bacteria.

Pharmacokinetics

This compound demonstrates superior pharmacokinetic properties compared to traditional ampicillin:

- Bioavailability : Approximately 98% following oral administration .

- Absorption : Rapidly absorbed and converted to ampicillin in the intestinal wall .

- Protein Binding : 17-20% bound to plasma proteins .

- Excretion : Primarily eliminated through renal pathways (73%) .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | 98% |

| Peak Serum Concentration | 8.3 μg/ml |

| Protein Binding | 17-20% |

| Renal Excretion | 73% |

Efficacy Against Bacterial Strains

This compound has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. The following organisms are particularly susceptible:

-

Gram-positive bacteria :

- Streptococcus spp.

- Enterococcus spp.

- Listeria monocytogenes

-

Gram-negative bacteria :

- Haemophilus influenzae

- Escherichia coli

- Proteus mirabilis

- Salmonella spp.

- Shigella spp.

This broad spectrum of activity makes this compound a suitable choice for treating various infections, including respiratory tract infections and skin infections.

Clinical Studies and Case Reports

Several studies have assessed the clinical efficacy of this compound:

-

Pharmacological Study in Acute Peritonsillitis :

A study compared this compound with other antibiotics in treating acute peritonsillitis. Results indicated that this compound provided effective relief from symptoms and reduced bacterial load . -

Randomized Cross-Over Study :

In a study involving healthy volunteers, this compound was found to have a higher peak serum concentration and more uniform absorption compared to ampicillin and pivampicillin. This suggests that this compound may be more effective in achieving therapeutic levels quickly . -

Use in Dental Infections :

A case study highlighted the successful use of this compound in managing acute apical periodontitis, demonstrating its effectiveness in oral infections .

Adverse Effects

While generally well-tolerated, this compound can cause side effects similar to other penicillins, including:

Propiedades

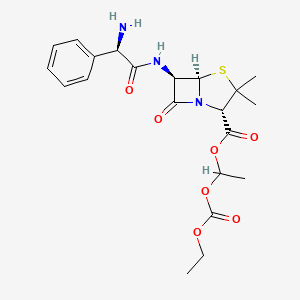

IUPAC Name |

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O7S/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25)/t11?,13-,14-,15+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOLLRNADZZWEX-FFGRCDKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37661-08-8 (mono-hydrochloride) | |

| Record name | Bacampicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048030 | |

| Record name | Bacampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bacampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e-01 g/L | |

| Record name | Bacampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

During absorption from the gastrointestinal tract, bacampicillin is hydrolyzed by esterases present in the intestinal wall. It is microbiologically active as ampicillin, and exerts a bactericidal action through the inhibition of the biosynthesis of cell wall mucopeptides. | |

| Record name | Bacampicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

50972-17-3 | |

| Record name | Bacampicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50972-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bacampicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacampicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bacampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACAMPICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GM2J22278 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bacampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-176 | |

| Record name | Bacampicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.